molecular formula C24H19N3O5S2 B2436413 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892843-71-9

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No.: B2436413
CAS No.: 892843-71-9
M. Wt: 493.55
InChI Key: JNRFJXFPHQLTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline sulfonyl group and a benzothiazole moiety

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S2/c28-23(26-24-25-19-11-20-21(32-14-31-20)12-22(19)33-24)16-5-7-18(8-6-16)34(29,30)27-10-9-15-3-1-2-4-17(15)13-27/h1-8,11-12H,9-10,13-14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRFJXFPHQLTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC6=C(C=C5S4)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and benzothiazole-containing molecules. Examples are:

Uniqueness

What sets 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects on various enzymes and its potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes an isoquinoline moiety and a benzothiazole ring. The presence of these functional groups is believed to contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted the following key biological activities of this compound:

  • Enzyme Inhibition :
    • The compound exhibits significant inhibitory activity against monoamine oxidase (MAO) and butyrylcholinesterase (BuChE) .
    • In vitro assays demonstrated that certain derivatives showed IC50 values as low as 14.80 μM for MAO-B inhibition, indicating strong potential as a therapeutic agent for neurodegenerative diseases .
  • Neuroprotective Effects :
    • In animal models, compounds similar to this derivative have shown promising results in reducing immobility time in forced swim tests, suggesting antidepressant-like effects .
    • The ability to penetrate the blood-brain barrier (BBB) further enhances its potential for treating neurological disorders .
  • Antitumor Activity :
    • Some derivatives have been tested for their cytotoxic effects against various cancer cell lines, demonstrating broad-spectrum antitumor activity with GI50 values ranging from 15.1 μM to 93.3 μM across different cancer types .

Study 1: MAO and ChE Inhibition

In a study examining the structure-activity relationship (SAR) of benzothiazole–isoquinoline derivatives, it was found that modifications to the compound significantly influenced its inhibitory potency against MAO and BuChE. Notably, introducing electron-withdrawing groups enhanced MAO antagonism .

CompoundMAO Inhibition (IC50 μM)BuChE Inhibition (%)
4g14.80 ± 5.4557.11
4d64.83 ± 4.2077.76

Study 2: Antitumor Efficacy

A separate investigation into the antitumor properties of related compounds revealed varying degrees of cytotoxicity against several cancer cell lines:

Cell LineGI50 (μM)
EKVX1.7
RPMI-822621.5
OVCAR-425.9
PC-328.7
CAKI-115.9
MDA-MB-43527.9
T-47D15.1

These findings indicate that structural modifications can lead to significant variations in biological activity, underscoring the importance of SAR studies in drug development .

The proposed mechanism for the observed biological activities includes:

  • Enzyme Binding : The compound binds effectively to active sites of MAO and BuChE, inhibiting their activity.
  • Cellular Uptake : Its ability to cross the BBB suggests that it may exert neuroprotective effects by modulating neurotransmitter levels in the brain .

Q & A

Q. What are the critical steps in synthesizing 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide?

The synthesis involves multi-step organic reactions, starting with preparation of key intermediates:

  • Step 1 : Sulfonylation of the 3,4-dihydroisoquinoline moiety using sulfonyl chlorides under controlled anhydrous conditions .
  • Step 2 : Coupling the sulfonylated intermediate with the [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine group via amide bond formation. This requires coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
  • Purification : Column chromatography or recrystallization in solvents like ethanol or acetonitrile to achieve >95% purity . Critical parameters include temperature (often 0–60°C), solvent polarity (e.g., DMF or THF), and reaction time (6–24 hours) .

Q. How is the structural integrity of the compound validated post-synthesis?

Analytical techniques are essential:

  • NMR Spectroscopy : Confirms the presence of characteristic peaks for the sulfonyl group (δ 3.1–3.3 ppm for CH₂ in dihydroisoquinoline) and benzothiazole aromatic protons (δ 7.5–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₁₈FN₃O₃S₂) .
  • X-ray Crystallography : Used in related compounds to resolve bond angles and confirm stereochemistry .

Q. What functional groups dictate the compound’s reactivity?

Key groups include:

  • Sulfonyl Group : Participates in nucleophilic substitutions or hydrogen bonding with biological targets .
  • Benzamide Moiety : Stabilizes interactions via π-π stacking in enzyme active sites .
  • [1,3]Dioxolo-Benzothiazole : Enhances electron-withdrawing properties, affecting redox potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic optimization strategies include:

  • DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. THF), and molar ratios (1:1 to 1:1.2) to identify ideal conditions .
  • Catalyst Screening : Test alternatives to DMAP, such as HOBt (hydroxybenzotriazole), to reduce side reactions .
  • In-line Analytics : Use FTIR or HPLC to monitor reaction progress in real time and adjust parameters dynamically .

Q. What experimental designs are recommended for assessing the compound’s biological activity?

For target validation:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding kinetics) with purified enzymes like kinases or proteases. Include positive controls (e.g., staurosporine) and IC₅₀ calculations .
  • Cellular Uptake Studies : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular accumulation via flow cytometry .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate to establish EC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies:

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing fluorine with chlorine in the benzothiazole group) and test in parallel .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare results across studies and identify confounding factors like solvent choice (DMSO vs. PBS) .
  • Orthogonal Assays : Validate activity in cell-free (e.g., SPR binding) and cell-based (e.g., cytotoxicity) models .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (UV irradiation) for 24–72 hours. Monitor degradation via UPLC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–6 hours) and quantify parent compound loss using LC-MS/MS .
  • Metabolite Identification : Use hepatic microsomes (human or murine) to profile Phase I/II metabolites .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR shifts)?

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations using Gaussian) .
  • Isotope Labeling : Introduce ¹³C or ¹⁵N labels to resolve overlapping signals in complex regions (e.g., aromatic protons) .
  • Collaborative Databases : Upload raw data to platforms like NMRShiftDB for peer validation .

Q. What statistical approaches are suitable for dose-response studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., analogs) to assess significance (p < 0.05) .
  • Bootstrap Analysis : Estimate confidence intervals for EC₅₀ values from triplicate experiments .

Advanced Applications

Q. How can computational tools predict the compound’s interaction with novel targets?

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) with flexible side-chain sampling .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity against untested targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.